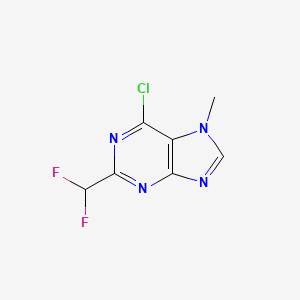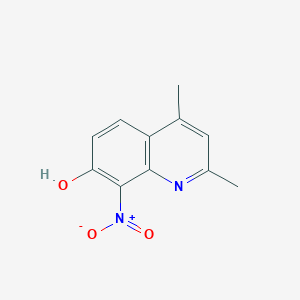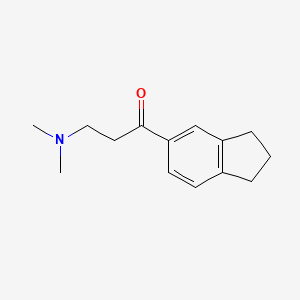
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is a synthetic organic compound that belongs to the class of ketones It features an indane moiety, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one typically involves the following steps:
Formation of the Indane Moiety: The indane structure can be synthesized through the hydrogenation of indene.
Attachment of the Propanone Group: The propanone group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and an appropriate catalyst such as aluminum chloride.
Introduction of the Dimethylamino Group: The dimethylamino group can be added through a reductive amination reaction using dimethylamine and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the aforementioned synthetic routes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including as a ligand for receptors or enzymes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one would depend on its specific application. For instance, if it acts as a ligand, it may bind to a receptor or enzyme, modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dihydro-1h-inden-5-yl)-2-(dimethylamino)ethan-1-one: Similar structure but with a shorter carbon chain.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(methylamino)propan-1-one: Similar structure but with a different amine group.
1-(2,3-Dihydro-1h-inden-5-yl)-3-(ethylamino)propan-1-one: Similar structure but with a different alkyl group on the amine.
Uniqueness
1-(2,3-Dihydro-1h-inden-5-yl)-3-(dimethylamino)propan-1-one is unique due to its specific combination of the indane moiety and the dimethylamino group, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
27486-82-4 |
|---|---|
Formule moléculaire |
C14H19NO |
Poids moléculaire |
217.31 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-5-yl)-3-(dimethylamino)propan-1-one |
InChI |
InChI=1S/C14H19NO/c1-15(2)9-8-14(16)13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
ZTPZZGOIWIXOMZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCC(=O)C1=CC2=C(CCC2)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


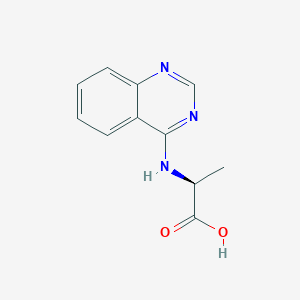


![2-Ethyl-4-[(trimethylsilyl)ethynyl]aniline](/img/structure/B11889181.png)
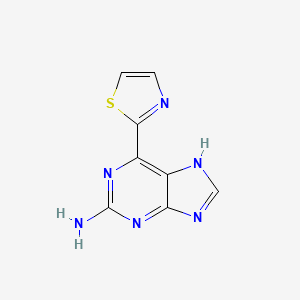
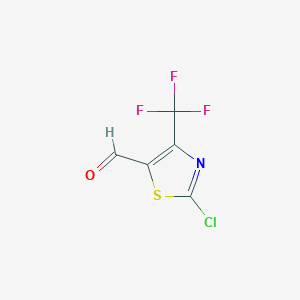
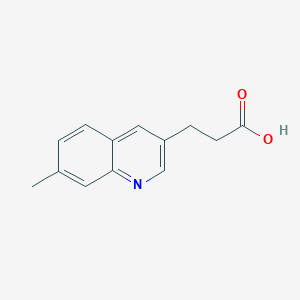

![3-(Methylsulfonyl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B11889207.png)



